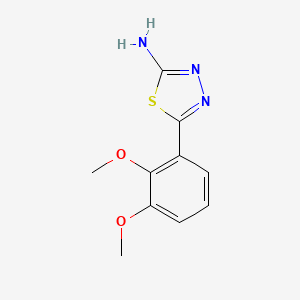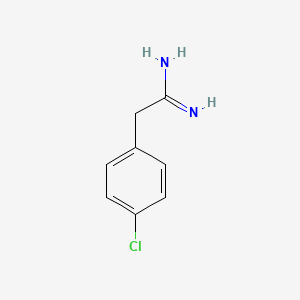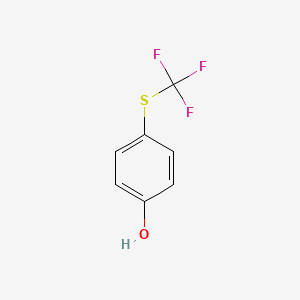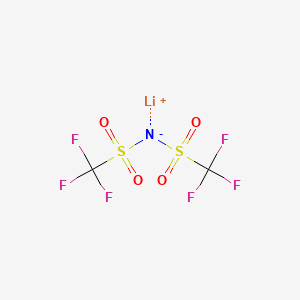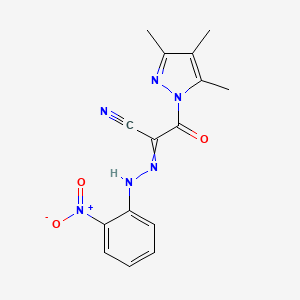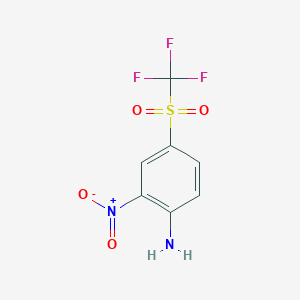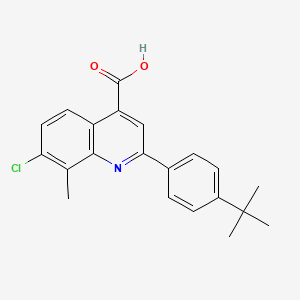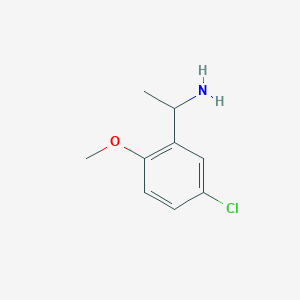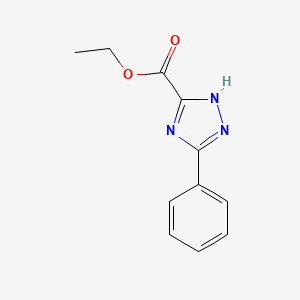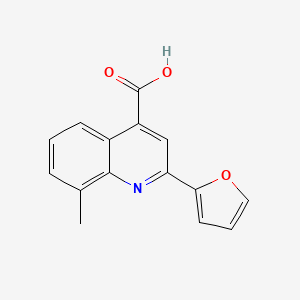![molecular formula C19H16F4N2O2 B1307903 2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B1307903.png)
2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile typically involves multiple steps:
Formation of the Fluoropropoxy Phenyl Intermediate: This step involves the reaction of a phenol derivative with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Trifluoromethoxy Aniline Intermediate:
Coupling Reaction: The final step involves the coupling of the two intermediates through a propenenitrile linkage, typically using a palladium-catalyzed cross-coupling reaction under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions due to its unique functional groups.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-[4-(3-chloropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]-2-propenenitrile
- (Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[4-(methoxy)anilino]-2-propenenitrile
Uniqueness
The unique combination of fluoropropoxy and trifluoromethoxy groups in 2-[4-(3-Fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H16F4N2O2 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
2-[4-(3-fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile |
InChI |
InChI=1S/C19H16F4N2O2/c20-10-1-11-26-17-6-2-14(3-7-17)15(12-24)13-25-16-4-8-18(9-5-16)27-19(21,22)23/h2-9,13,25H,1,10-11H2 |
InChI Key |
NMSKSWORVNRANO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CNC2=CC=C(C=C2)OC(F)(F)F)C#N)OCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


